molecular formula C22H21ClN2O3 B1668994 5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide CAS No. 638156-11-3

5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide

Cat. No. B1668994
M. Wt: 396.9 g/mol
InChI Key: XQJWTJLJEYIUDZ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide (5-CPMF) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a small molecule with a molecular weight of 354.81 g/mol and a chemical formula of C17H18ClN3O2. 5-CPMF has received considerable attention due to its unique chemical structure and its potential to be used in the development of new drugs and therapies.

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized analogs and derivatives of furan carboxamide compounds, demonstrating significant antimicrobial activities against a range of pathogens. For example, Siddiqa et al. (2022) explored the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, revealing anti-bacterial activities against drug-resistant bacteria, including A. baumannii and K. pneumoniae, validated through computational approaches. Another study by Buchta et al. (2004) evaluated 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones for activity against yeasts and molds, finding broad-spectrum in vitro activity, especially against Aspergillus spp. These findings underscore the potential of furan carboxamide derivatives in addressing antimicrobial resistance (Siddiqa et al., 2022; Buchta et al., 2004).

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of furan carboxamide derivatives, aiming to enhance their application potential. Zulfareen et al. (2016) synthesized a mannich base, examining its corrosion inhibition effect on brass in HCl medium, revealing significant surface protection and efficiency improvement. This demonstrates the compound's utility in material science, particularly in corrosion protection (Zulfareen et al., 2016).

Material Science Applications

The compound's derivatives also find applications in material science, offering sustainable alternatives to conventional materials. Jiang et al. (2015) discussed the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, highlighting their potential as sustainable alternatives to polyphthalamides. This research points to the broader applicability of furan carboxamide derivatives in developing high-performance materials with commercial interest (Jiang et al., 2015).

properties

IUPAC Name

5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-18-3-1-2-17(14-18)20-8-9-21(28-20)22(26)24-19-6-4-16(5-7-19)15-25-10-12-27-13-11-25/h1-9,14H,10-13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWTJLJEYIUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365854
Record name CID-2011756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide

CAS RN

638156-11-3
Record name CID-2011756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 638156-11-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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